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molecular formula C14H12FNO B8702891 Methanone, (2-amino-5-methylphenyl)(4-fluorophenyl)- CAS No. 91713-56-3

Methanone, (2-amino-5-methylphenyl)(4-fluorophenyl)-

Cat. No. B8702891
M. Wt: 229.25 g/mol
InChI Key: WHIAIKVQXGMCTR-UHFFFAOYSA-N
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Patent
US04503073

Procedure details

A solution of 119 g (0.44 mole of N-[2-(4-fluorobenzoyl)-4-methylphenyl]acetamide in 500 ml of 95% ethanol and 300 ml of 6N hydrochloric acid was heated at reflux for 16 hr. The solvents were removed on a roto-evaporator and the residue obtained was partitioned between concentrated ammonium hydroxide and benzene. The organic layer was concentrated and the new residue was chromatographed on silica gel, eluting with 10% ethyl acetate in hexane. The product fractions were concentrated and the residue was crystallized from a mixture of cyclohexane and hexane to give 56.3 g (61.5%) of the titled compound as bright yellow crystals, m.p. 70.0°-71.5° C.
Name
N-[2-(4-fluorobenzoyl)-4-methylphenyl]acetamide
Quantity
0.44 mol
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Yield
61.5%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:20]=[CH:19][C:5]([C:6]([C:8]2[CH:13]=[C:12]([CH3:14])[CH:11]=[CH:10][C:9]=2[NH:15]C(=O)C)=[O:7])=[CH:4][CH:3]=1>C(O)C.Cl>[NH2:15][C:9]1[CH:10]=[CH:11][C:12]([CH3:14])=[CH:13][C:8]=1[C:6]([C:5]1[CH:19]=[CH:20][C:2]([F:1])=[CH:3][CH:4]=1)=[O:7]

Inputs

Step One
Name
N-[2-(4-fluorobenzoyl)-4-methylphenyl]acetamide
Quantity
0.44 mol
Type
reactant
Smiles
FC1=CC=C(C(=O)C2=C(C=CC(=C2)C)NC(C)=O)C=C1
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
300 mL
Type
solvent
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 16 hr
Duration
16 h
CUSTOM
Type
CUSTOM
Details
The solvents were removed on a roto-evaporator
CUSTOM
Type
CUSTOM
Details
the residue obtained
CUSTOM
Type
CUSTOM
Details
was partitioned between concentrated ammonium hydroxide and benzene
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer was concentrated
CUSTOM
Type
CUSTOM
Details
the new residue was chromatographed on silica gel
WASH
Type
WASH
Details
eluting with 10% ethyl acetate in hexane
CONCENTRATION
Type
CONCENTRATION
Details
The product fractions were concentrated
CUSTOM
Type
CUSTOM
Details
the residue was crystallized from a mixture of cyclohexane and hexane

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C=C(C=C1)C)C(=O)C1=CC=C(C=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 56.3 g
YIELD: PERCENTYIELD 61.5%
YIELD: CALCULATEDPERCENTYIELD 55.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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